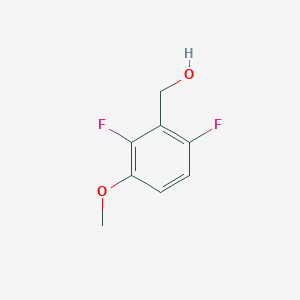

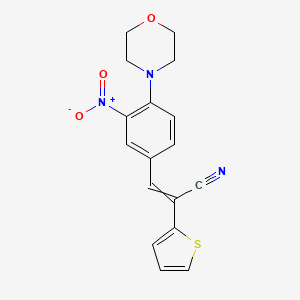

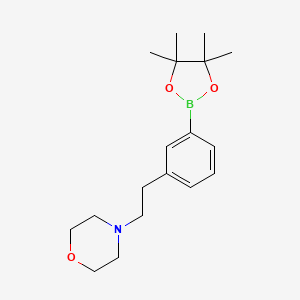

![molecular formula C14H12FN3 B1312142 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine CAS No. 89185-47-7](/img/structure/B1312142.png)

2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine

Übersicht

Beschreibung

2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties .

Wirkmechanismus

Target of Action

The primary target of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine is the cyclooxygenase (COX) enzyme . COX plays a crucial role in converting arachidonic acid to inflammatory mediators . This compound has been found to exhibit high affinity towards multiple receptors , which makes it a valuable candidate for developing new therapeutic derivatives.

Mode of Action

The compound interacts with its target, the COX enzyme, by inhibiting its activity . The docking studies have shown that the molecules are positioned well in the COX-2 active site . This interaction results in the inhibition of the conversion of arachidonic acid to inflammatory mediators .

Biochemical Pathways

The inhibition of the COX enzyme affects the arachidonic acid cascade, a key biochemical pathway involved in inflammation, pain, and fever . By inhibiting COX, the compound reduces the production of prostanoids, which play a role in many inflammatory processes .

Pharmacokinetics

Similar compounds have been shown to exhibit fast and high conversion to their active metabolites . A gender-specific difference in systemic exposure to the compound and its metabolites was observed in rats .

Result of Action

The inhibition of the COX enzyme by this compound results in a decrease in the production of prostanoids . This leads to a reduction in inflammation, pain, and fever . The compound has shown significant activity in an antinociceptive activity assessment via the formalin test .

Biochemische Analyse

Biochemical Properties

2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with cyclooxygenase enzymes, specifically cyclooxygenase-2 (COX-2), which is involved in the conversion of arachidonic acid to prostaglandins . The interaction between this compound and COX-2 is characterized by the binding of the compound to the active site of the enzyme, leading to inhibition of its activity. This inhibition results in reduced production of inflammatory mediators, making the compound a potential anti-inflammatory agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied extensively. In particular, the compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of COX-2 by this compound leads to decreased levels of prostaglandins, which are key mediators in inflammatory responses . This reduction in prostaglandin levels can modulate the expression of genes involved in inflammation and immune responses, thereby affecting cellular function and metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of COX-2, leading to enzyme inhibition . This binding interaction involves hydrogen bonding and hydrophobic interactions between the compound and amino acid residues within the active site of the enzyme. The inhibition of COX-2 activity by this compound results in decreased production of prostaglandins, which are involved in various physiological processes, including inflammation and pain.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in the context of inflammation and immune responses

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit COX-2 activity and reduce inflammation without significant adverse effects . At higher doses, the compound may exhibit toxic effects, including gastrointestinal irritation and renal dysfunction. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with various enzymes and cofactors. The compound undergoes metabolic transformations, including oxidation and conjugation, which can affect its activity and bioavailability . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its bioavailability and efficacy . Understanding the transport and distribution mechanisms of the compound is essential for developing effective delivery strategies and optimizing its therapeutic use.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can interact with target enzymes and proteins . Post-translational modifications and targeting signals are involved in directing the compound to these compartments, influencing its biological activity and therapeutic potential.

Vorbereitungsmethoden

The synthesis of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine typically involves a two-step process. Initially, 2-aminopyridine reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate. This intermediate is then condensed with 4-fluoroacetophenone under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Wissenschaftliche Forschungsanwendungen

2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Vergleich Mit ähnlichen Verbindungen

2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

2-(4-Methylsulfonylphenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: This compound is also a COX-2 inhibitor but has different substituents that may affect its potency and selectivity.

8-Methyl-2-(4-methylsulfonylphenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine: Exhibits high potency and selectivity against COX-2 enzyme.

The uniqueness of this compound lies in its specific substituents, which contribute to its distinct biological activities and potential therapeutic applications .

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN3/c1-9-3-2-8-18-13(16)12(17-14(9)18)10-4-6-11(15)7-5-10/h2-8H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFDLBOOZOCENF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2N)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415400 | |

| Record name | 2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89185-47-7 | |

| Record name | Imidazo[1,2-a]pyridin-3-amine, 2-(4-fluorophenyl)-8-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89185-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

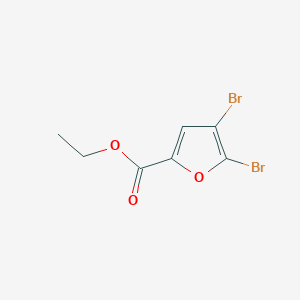

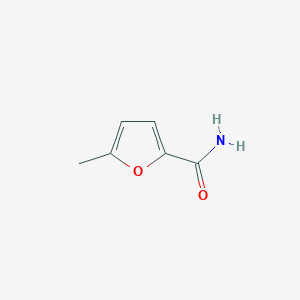

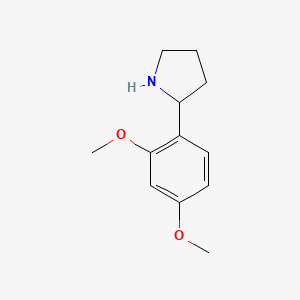

![2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-3-(furan-3-yl)prop-2-enenitrile](/img/structure/B1312076.png)

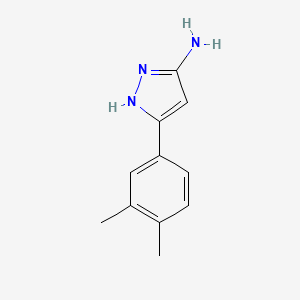

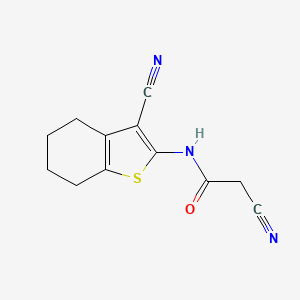

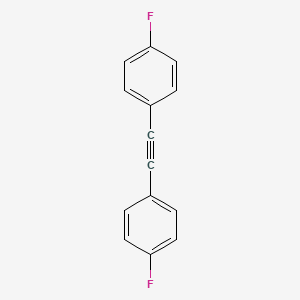

![[4-(Piperazin-1-yl)phenyl]boronic acid](/img/structure/B1312082.png)

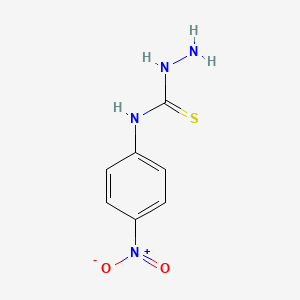

![1-[[2-(2-Chloro-5-methylphenoxy)acetyl]amino]-3-phenylthiourea](/img/structure/B1312092.png)